![molecular formula C19H24N6O2 B6430675 4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2200398-20-3](/img/structure/B6430675.png)
4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
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Overview
Description
The compound is a derivative of triazolopyridazine and pyrrolidinone. Triazolopyridazines are a class of compounds that contain a triazole ring fused with a pyridazine ring . They have been studied for their potential pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Pyrrolidinones are a class of compounds containing a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). They are found in many pharmaceuticals and are used in the synthesis of a wide variety of medicinal compounds .
Scientific Research Applications
- Researchers have explored the anticancer potential of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and their derivatives. These compounds exhibit promising effects against cancer cells, making them valuable candidates for drug development .
- For instance, Penta et al. synthesized pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives and evaluated their in vitro antibacterial activity against various strains .
- The same class of compounds has demonstrated antimicrobial activity against bacteria and fungi. Their potential as antibacterial and antifungal agents makes them relevant for infectious disease research .
- Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit analgesic and anti-inflammatory properties. These compounds could be explored further for pain management and inflammation-related disorders .
- Researchers have investigated the antioxidant activity of these compounds. Antioxidants play a crucial role in protecting cells from oxidative damage and may have implications for various health conditions .
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines act as enzyme inhibitors. They target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions could be leveraged for therapeutic purposes .
- The class of compounds has shown antiviral potential. Investigating their efficacy against specific viruses could lead to novel antiviral drugs .
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibitors
Antiviral Properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been shown to interact with various target receptors .
Mode of Action
Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These compounds can make specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds .
Biochemical Pathways
Similar compounds have been found to inhibit the shikimate dehydrogenase enzyme, which is essential for the biosynthesis of the chorismate end product . This suggests that the compound may interfere with the shikimate pathway, which is involved in the synthesis of aromatic amino acids in bacteria and plants.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines . For instance, some compounds exhibited potent IC50 values against MDA-MB-231 and MCF-7 cells .
properties
IUPAC Name |
4-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-23-11-14(10-17(23)26)19(27)24-8-6-13(7-9-24)18-21-20-16-5-4-15(12-2-3-12)22-25(16)18/h4-5,12-14H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECECQDEPMYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-methylpyrrolidin-2-one |
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